molecular formula C23H23F2N5O2S B1666630 AG-012917

AG-012917

Cat. No.: B1666630
M. Wt: 471.5 g/mol
InChI Key: JHOYXMSKUJRBCS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AG-012917 is a broad-spectrum cyclin-dependent kinase inhibitor with potential anticancer activity . Cyclin-dependent kinases are enzymes that play crucial roles in regulating the cell cycle, and their inhibition can lead to the suppression of cancer cell proliferation.

Chemical Reactions Analysis

AG-012917, as a cyclin-dependent kinase inhibitor, primarily undergoes interactions with its target enzymes rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. The compound’s activity is based on its ability to bind to the active site of cyclin-dependent kinases, thereby inhibiting their function.

Scientific Research Applications

AG-012917 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in cancer research, where it is employed to study the effects of cyclin-dependent kinase inhibition on cancer cell proliferation and survival . Additionally, this compound can be used in drug development to identify and optimize new anticancer therapies.

Mechanism of Action

The mechanism of action of AG-012917 involves its binding to the active site of cyclin-dependent kinases, thereby inhibiting their enzymatic activity . This inhibition disrupts the cell cycle, leading to the suppression of cancer cell proliferation. The molecular targets of this compound are the cyclin-dependent kinases, which are essential for the progression of the cell cycle.

Comparison with Similar Compounds

AG-012917 is unique among cyclin-dependent kinase inhibitors due to its broad-spectrum activity and potential anticancer effects . Similar compounds include other cyclin-dependent kinase inhibitors such as flavopiridol, roscovitine, and palbociclib. These compounds also target cyclin-dependent kinases but may differ in their specificity, potency, and therapeutic applications.

List of Similar Compounds::
  • Flavopiridol
  • Roscovitine
  • Palbociclib

Properties

Molecular Formula

C23H23F2N5O2S

Molecular Weight

471.5 g/mol

IUPAC Name

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]benzamide

InChI

InChI=1S/C23H23F2N5O2S/c1-30-11-3-4-15(30)12-27-22(32)13-7-9-14(10-8-13)28-23-29-21(26)20(33-23)19(31)18-16(24)5-2-6-17(18)25/h2,5-10,15H,3-4,11-12,26H2,1H3,(H,27,32)(H,28,29)/t15-/m0/s1

InChI Key

JHOYXMSKUJRBCS-HNNXBMFYSA-N

Isomeric SMILES

CN1CCC[C@H]1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N

SMILES

CN1CCCC1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N

Canonical SMILES

CN1CCCC1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly.

solubility

Soluble in DMSO, not in water

storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

Synonyms

AG012917;  AG 012917;  AG-012917.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
AG-012917
Reactant of Route 2
Reactant of Route 2
AG-012917
Reactant of Route 3
Reactant of Route 3
AG-012917
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
AG-012917
Reactant of Route 5
Reactant of Route 5
AG-012917
Reactant of Route 6
Reactant of Route 6
AG-012917

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.